molecular formula C23H25N3O4 B7693341 2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-1-(piperidin-1-YL)ethan-1-one

2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-1-(piperidin-1-YL)ethan-1-one

Cat. No.: B7693341
M. Wt: 407.5 g/mol
InChI Key: XLSBATGAEKHWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-1-(piperidin-1-YL)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxy group, a piperidine ring, and an oxadiazole moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-1-(piperidin-1-YL)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the piperidine ring: This step involves the nucleophilic substitution of a halogenated ethanone with piperidine.

    Methoxylation and phenoxy substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to accelerate reaction rates, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-1-(piperidin-1-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the oxadiazole ring can produce a variety of heterocyclic compounds.

Scientific Research Applications

2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-1-(piperidin-1-YL)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-1-(piperidin-1-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the methoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

Compared to similar compounds, 2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-1-(piperidin-1-YL)ethan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, is a key differentiator, providing unique interactions with biological targets.

Properties

IUPAC Name

2-[2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-16-6-8-17(9-7-16)23-24-22(25-30-23)18-10-11-19(20(14-18)28-2)29-15-21(27)26-12-4-3-5-13-26/h6-11,14H,3-5,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSBATGAEKHWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OCC(=O)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.